![molecular formula C21H24N2O2 B5697201 1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide](/img/structure/B5697201.png)
1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis :
- Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] : Bauer et al. (1976) describe the synthesis of similar compounds involving piperidines, showcasing methods like lithiation and acid-catalyzed cyclization, which might be relevant to the synthesis of the compound (Bauer et al., 1976).
Molecular Structure Analysis :
- X-ray Diffraction Studies : Sanjeevarayappa et al. (2015) provide insights into the structural analysis of a piperazine derivative through X-ray diffraction, which could be analogous to the structural analysis of 1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties :
- Hydrogen Bonding in Piperidine Derivatives : Smith & Wermuth (2010) discuss the hydrogen bonding in proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, which might offer insights into the chemical reactions and properties of the compound (Smith & Wermuth, 2010).
Physical Properties Analysis :
- Molecular Interaction Studies : Shim et al. (2002) explored the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, which could shed light on the physical properties of similar compounds (Shim et al., 2002).
Chemical Properties Analysis :
- Synthesis and Evaluation of Piperidine Derivatives : Martin et al. (1979) discuss the synthesis and antitetrabenazine activity of piperidine derivatives, which could be relevant for understanding the chemical properties of the compound (Martin et al., 1979).
properties
IUPAC Name |
1-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-7-9-18(10-8-15)22-20(24)17-11-13-23(14-12-17)21(25)19-6-4-3-5-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPPJBUTXASII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzoyl)-N-(4-methylphenyl)-4-piperidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.